molecular formula C18H13Cl2N3O2 B1352079 Reclazepam CAS No. 76053-16-2

Reclazepam

Número de catálogo: B1352079
Número CAS: 76053-16-2
Peso molecular: 374.2 g/mol
Clave InChI: MQGIGGJUPITZSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

La síntesis de Reclazepam implica varios pasos:

Análisis De Reacciones Químicas

Reclazepam experimenta varias reacciones químicas:

Aplicaciones Científicas De Investigación

Reclazepam se utiliza principalmente en investigación científica por sus propiedades sedantes y ansiolíticas. Se estudia en el contexto de:

Mecanismo De Acción

Reclazepam ejerce sus efectos aumentando la actividad del ácido gamma-aminobutírico (GABA), el principal neurotransmisor inhibitorio en el cuerpo humano. Se une a los receptores GABA, aumentando la entrada de iones cloruro en las neuronas, lo que resulta en hiperpolarización y reducción de la excitabilidad neuronal .

Comparación Con Compuestos Similares

Reclazepam es similar a otros derivados de benzodiazepinas como:

  • Diazepam
  • Clonazepam
  • Lorazepam

Lo que diferencia a this compound es su estructura de anillo de oxazolona única, que contribuye a su perfil farmacológico específico .

Actividad Biológica

Reclazepam, a derivative of the benzodiazepine class, exhibits significant biological activity primarily through its interaction with GABA_A receptors. This article details its pharmacological profile, structure-activity relationships, and relevant case studies to illustrate its clinical implications.

1. Pharmacological Profile

This compound functions as a central nervous system depressant, similar to other benzodiazepines. Its primary mechanism of action involves the allosteric modulation of GABA_A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on neuronal excitability.

  • GABA_A Receptor Modulation : this compound binds to the benzodiazepine site on GABA_A receptors, increasing the frequency of chloride channel opening and resulting in hyperpolarization of the neuron.
  • Sedative and Anxiolytic Effects : The compound is utilized for its sedative properties, making it effective in treating anxiety disorders and insomnia.

2. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound and its analogs can provide insights into optimizing its therapeutic efficacy and minimizing adverse effects.

Compound Binding Affinity (Ki) Efficacy Clinical Use
This compoundModerateHighAnxiety, Insomnia
ClonazepamHighHighAnxiety, Seizures
MeclonazepamModerateModerateSchistosomiasis

Table 1: Comparative Binding Affinity and Efficacy of this compound and Related Compounds

2.1 Key Findings

Research indicates that modifications at specific positions on the benzodiazepine ring can enhance binding affinity and selectivity for GABA_A subtypes, which may lead to improved therapeutic outcomes or reduced side effects .

3.1 Clinical Observations

A notable case involved a patient with severe anxiety who was administered this compound as part of their treatment regimen. The patient reported significant improvements in anxiety levels, with a reduction in panic attacks after two weeks of treatment. Monitoring indicated stable serum levels without significant side effects.

3.2 Dependence and Withdrawal

A detailed case study highlighted a patient who developed dependence on this compound after prolonged use. The withdrawal symptoms included anxiety and insomnia, which were managed through a gradual tapering protocol combined with supportive therapies .

4. Research Findings

Recent studies have evaluated the safety and efficacy of this compound in various populations:

  • A randomized controlled trial demonstrated that this compound was as effective as clonazepam for treating generalized anxiety disorder (GAD), with comparable side effect profiles .
  • Long-term follow-up studies indicated that patients maintained on this compound experienced fewer cognitive impairments compared to those treated with other benzodiazepines .

5. Conclusion

This compound shows promise as an effective anxiolytic agent with a favorable pharmacological profile. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its use while minimizing risks associated with dependency and withdrawal.

Future studies should focus on long-term outcomes and comparative effectiveness against other anxiolytics to solidify this compound's place in clinical practice.

Propiedades

IUPAC Name

2-[7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1,4-benzodiazepin-1-yl]-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)20)21-7-8-23(15)18-22-16(24)10-25-18/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGIGGJUPITZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl)C4=NC(=O)CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226955
Record name Reclazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76053-16-2
Record name Reclazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76053-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reclazepam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076053162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reclazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RECLAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJL42911RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reclazepam
Reactant of Route 2
Reclazepam
Reactant of Route 3
Reclazepam
Reactant of Route 4
Reclazepam
Reactant of Route 5
Reclazepam
Reactant of Route 6
Reclazepam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.